p-Toluenesulfonyl azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

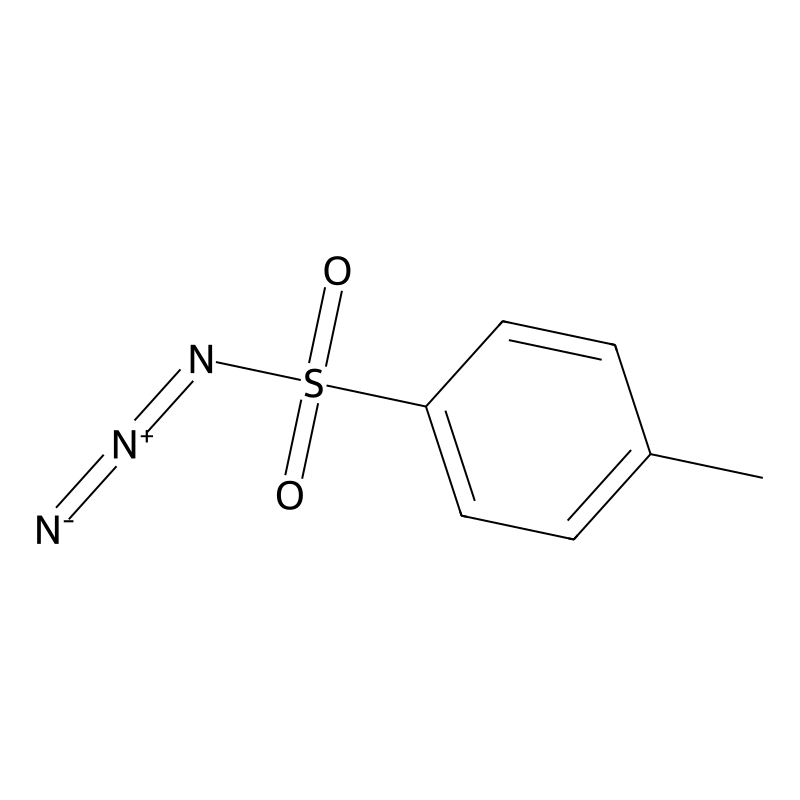

p-Toluenesulfonyl azide, also known as 4-methylbenzene-1-sulfonyl azide, is an organic compound with the chemical formula C₇H₇N₃O₂S. It appears as a colorless oil and has a melting point of 21–22 °C and a boiling point of 110–115 °C at 0.001 mmHg. This compound is notable for its stability and utility in organic synthesis, particularly as a reagent for introducing azide and diazo functional groups into various organic molecules .

TsN3 is a hazardous compound and should be handled with caution due to the following reasons:

- Toxicity: TsN3 is suspected to be harmful if swallowed or inhaled.

- Explosivity: Azide groups can be explosive under certain conditions. TsN3 should not be heated, subjected to shock, or exposed to strong acids or bases.

- Skin and eye irritant: Contact with TsN3 can irritate skin and eyes.

Precautionary measures:

- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling TsN3.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper safety protocols.

- Diazo Transfer Reactions: It is widely employed for transferring diazo groups, facilitating the formation of diazo compounds from amines or other substrates .

- Nitrene Generation: As a nitrene source, it participates in [3+2] cycloaddition reactions, which are crucial for synthesizing complex organic structures .

- C–H Bond Activation: The compound can activate C–H bonds in various substrates, allowing for the formation of C–N bonds through insertion mechanisms .

The most common method for synthesizing p-toluenesulfonyl azide involves the reaction of p-toluenesulfonyl chloride with sodium azide. This reaction typically occurs in an aqueous acetone medium:

- Reactants: p-Toluenesulfonyl chloride and sodium azide.

- Conditions: The reaction is generally conducted under mild conditions to minimize the risk of decomposition.

- Yield: This method provides good yields of p-toluenesulfonyl azide, making it a preferred synthesis route in laboratories .

p-Toluenesulfonyl azide finds diverse applications in organic chemistry:

- Synthetic Intermediate: It serves as a versatile intermediate for synthesizing various nitrogen-containing compounds.

- Reagent in Organic Synthesis: Used extensively for introducing functional groups in complex organic molecules.

- Material Science: Its derivatives may be explored in polymer chemistry and materials science due to their unique reactivity .

Several compounds share structural or functional similarities with p-toluenesulfonyl azide. Here are some notable examples:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Tosyl Azide | Similar sulfonyl group | Used primarily for diazo transfer reactions |

| Benzene Sulfonyl Azide | Sulfonyl group attached to benzene | Less sterically hindered than p-toluenesulfonyl azide |

| Phenylsulfonyl Azide | Sulfonyl group attached to phenyl | Exhibits different reactivity patterns |

| 4-Methoxybenzenesulfonyl Azide | Similar but with a methoxy group | Alters electronic properties affecting reactivity |

p-Toluenesulfonyl azide is unique due to its balance of stability and reactivity, making it particularly useful in synthetic applications where controlled reactivity is desired.

XLogP3

UNII

GHS Hazard Statements

H242 (97.44%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic